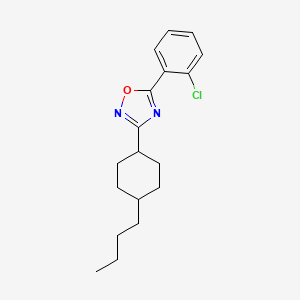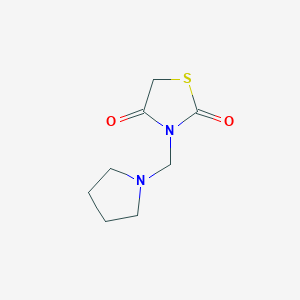
3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, also known as BCOD, is a chemical compound that has been widely used in scientific research. It belongs to the family of oxadiazoles, which are heterocyclic compounds that contain an oxadiazole ring. BCOD has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience. In We will also list future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been widely used in scientific research due to its ability to modulate the activity of ion channels and receptors in the nervous system. It has been found to be a potent inhibitor of the glycine receptor, which plays a key role in the regulation of neuronal activity. 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to enhance the activity of GABA receptors, which are involved in the inhibition of neurotransmitter release. These properties make 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole a valuable tool for studying the mechanisms of synaptic transmission and the role of ion channels and receptors in the nervous system.
Wirkmechanismus
The mechanism of action of 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole involves its interaction with ion channels and receptors in the nervous system. It has been found to bind to the glycine receptor at a site that is distinct from the receptor's agonist binding site. This binding leads to a reduction in the activity of the glycine receptor, which in turn leads to a decrease in neuronal excitability. 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has a range of biochemical and physiological effects, including the modulation of synaptic transmission and neuronal excitability. It has been found to reduce the frequency and amplitude of miniature inhibitory postsynaptic currents (mIPSCs) in neurons, indicating a reduction in the activity of inhibitory synapses. 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to reduce the amplitude of evoked inhibitory postsynaptic currents (IPSCs), indicating a decrease in the activity of GABAergic synapses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments include its ability to modulate the activity of ion channels and receptors in the nervous system, its high potency, and its specificity for certain receptor subtypes. However, there are also limitations to its use, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
Zukünftige Richtungen
There are several future directions for research on 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, including the development of new synthetic methods for the compound, the identification of new targets for its activity, and the exploration of its potential therapeutic applications. 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been found to be effective in animal models of epilepsy and neuropathic pain, suggesting that it may have potential as a treatment for these conditions. Further research is needed to explore the safety and efficacy of 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole in humans, as well as its potential for use in other neurological and psychiatric disorders.
Conclusion:
In conclusion, 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is a valuable tool for scientific research due to its ability to modulate the activity of ion channels and receptors in the nervous system. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is needed to fully understand its potential as a therapeutic agent and to explore its role in the regulation of synaptic transmission and neuronal excitability.
Synthesemethoden
3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2-chlorobenzonitrile with 4-butylcyclohexanone in the presence of sodium hydride and dimethylformamide. Another method involves the reaction of 2-chlorobenzoyl chloride with 4-butylcyclohexanol in the presence of pyridine and triethylamine. The synthesis of 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Eigenschaften
IUPAC Name |
3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-2-3-6-13-9-11-14(12-10-13)17-20-18(22-21-17)15-7-4-5-8-16(15)19/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOBICFMFZXACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NOC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)


![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)
![5-(5-bromo-2-hydroxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5185102.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate](/img/structure/B5185107.png)
![1-chloro-3-[3-(isopropylthio)propoxy]benzene](/img/structure/B5185126.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5185129.png)
![2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5185138.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5185146.png)